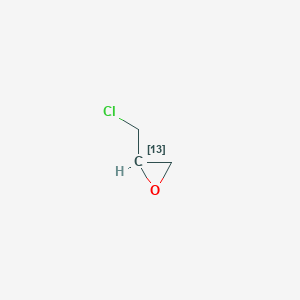

2-(Chloromethyl)(213C)oxirane

Description

The exact mass of the compound 2-(Chloromethyl)(213C)oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Chloromethyl)(213C)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)(213C)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)(213C)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-LBPDFUHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[13CH](O1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514728 | |

| Record name | 2-(Chloromethyl)(2-~13~C)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159301-45-8 | |

| Record name | 2-(Chloromethyl)(2-~13~C)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159301-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis from Labeled Glycerol:a Prominent and Environmentally Conscious Route to Epichlorohydrin Involves the Use of Glycerol, a Renewable Resource Often Generated As a Byproduct of Biodiesel Production.futuresdiamond.comntnu.nothis Process Typically Involves a Two Step Reaction: the Hydrochlorination of Glycerol to Form Dichlorohydrin Intermediates, Followed by Dehydrochlorination with a Base to Yield Epichlorohydrin.futuresdiamond.comntnu.no

To achieve specific labeling at the C2 position, one would start with glycerol-2-¹³C. The hydrochlorination of this labeled glycerol (B35011) with hydrogen chloride, often catalyzed by a carboxylic acid, produces a mixture of 1,3-dichloro-2-propanol-¹³C and 2,3-dichloro-1-propanol. Subsequent treatment with a base, such as sodium hydroxide, induces ring closure to form 2-(chloromethyl)(2-¹³C)oxirane. futuresdiamond.com The isotopic label remains at the central carbon position throughout this reaction sequence.

Synthesis from Labeled Allyl Precursors:an Alternative Approach Involves the Epoxidation of an Allyl Compound. Specifically, Starting with Allyl Chloride ¹³c or Allyl Alcohol ¹³c, Where the Central Carbon of the Double Bond is Labeled, Would Lead to the Desired Product.

2 Stereochemical Control in Labeled Oxirane Formation

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for producing chiral molecules. When synthesizing chiral epoxides like 2-(chloromethyl)oxirane, controlling the stereochemistry at the C2 carbon is essential.

For syntheses proceeding through an allylic alcohol intermediate, the Sharpless-Katsuki asymmetric epoxidation is a powerful and widely used method. wikipedia.org This reaction employs a titanium catalyst in conjunction with a chiral tartrate ligand to achieve highly enantioselective epoxidation of allylic alcohols. wikipedia.org By selecting the appropriate enantiomer of the tartrate ligand, it is possible to selectively produce either the (R) or (S) enantiomer of the resulting epoxy alcohol.

In the case of the halohydrin cyclization route, the stereochemistry of the final epoxide is determined by the stereochemistry of the halohydrin precursor. The intramolecular Williamson ether synthesis, which forms the epoxide ring, proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon bearing the halogen. Therefore, by controlling the stereochemistry of the halohydrin, one can control the stereochemistry of the final labeled epoxide.

Enzymatic approaches also offer a high degree of stereoselectivity. The use of immobilized halohydrin dehalogenase (HHDH) has been demonstrated for the asymmetric synthesis of chiral epichlorohydrin (B41342) from 1,3-dichloro-2-propanol. nih.gov This biocatalytic method can produce (S)-epichlorohydrin with high enantiomeric excess. nih.gov

Reaction Mechanisms and Advanced Reactivity of 2 Chloromethyl 213c Oxirane

Nucleophilic Ring-Opening Pathways

The three-membered epoxide ring is characterized by significant ring strain, making it susceptible to nucleophilic attack that results in ring-opening. The presence of a chloromethyl substituent and the isotopic label at one of the ring carbons provides a unique substrate for detailed mechanistic studies.

The ring-opening of unsymmetrical epoxides like 2-(Chloromethyl)(2¹³C)oxirane can proceed via two main pathways, leading to different regioisomers. The preferred site of nucleophilic attack is highly dependent on the reaction conditions, particularly the pH of the medium.

Under basic or neutral conditions, the reaction typically follows an S(_N)2 mechanism. Steric hindrance is the dominant factor, and the nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring. For 2-(Chloromethyl)(2¹³C)oxirane, this would be the C3 carbon (the unsubstituted CH₂ group of the ring), as it is less sterically hindered than the C2 carbon bearing the chloromethyl group. This attack occurs from the backside, leading to an inversion of stereochemistry at the center of attack.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. The transition state in this case has significant carbocationic character. Consequently, the nucleophile attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge. This pathway resembles an S(_N)1 reaction. Therefore, acidic conditions favor the formation of the product resulting from attack at the carbon bearing the chloromethyl group.

The choice of organometallic reagent can also surprisingly switch the regioselectivity of the epoxide ring-opening. rsc.org Lewis acidic catalysts are also known to influence the regioselectivity of ring-opening reactions of epoxides with alcohols. nsf.gov For instance, Sn-Beta zeolite has been shown to be a highly active and regioselective catalyst for the ring-opening of epichlorohydrin (B41342) with methanol. nsf.gov

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Controlling Factor |

|---|---|---|---|

| Basic/Neutral | SN2 | Less substituted carbon (C3) | Steric Hindrance |

| Acidic | SN1-like | More substituted carbon (C2) | Electronic (Carbocation Stability) |

Kinetic Isotope Effects (KIEs) are a sensitive probe for determining reaction mechanisms by observing how isotopic substitution affects the rate of a reaction. princeton.edu The ¹³C label in 2-(Chloromethyl)(2¹³C)oxirane is instrumental in elucidating the details of the ring-opening transition state.

A primary ¹³C KIE is observed when the C-O bond to the isotopically labeled carbon is broken in the rate-determining step of the reaction. By comparing the reaction rate of the ¹³C-labeled compound with its unlabeled counterpart, the magnitude of the KIE can be determined.

Significant KIE (k¹²/k¹³ > 1): A value noticeably greater than unity indicates that the C-O bond at the labeled C2 position is being cleaved during the rate-determining step. This would be expected in an S(_N)1-like mechanism under acidic conditions, where carbocation formation is the slow step.

No or Negligible KIE (k¹²/k¹³ ≈ 1): If the reaction rate is unaffected by the isotopic substitution, it suggests that the C-O bond cleavage is not the rate-limiting step. This might be observed in an S(_N)2 reaction where the nucleophilic attack is the rate-determining step, or if the transition state is very early.

The study of chlorine leaving group KIEs has also been a valuable tool in differentiating between borderline E1cB and E2 elimination mechanisms, a concept that can be extended to nucleophilic substitution on the epoxide. researchgate.net The combination of ¹³C labeling on the epoxide ring and observing chlorine KIEs on the leaving group can provide a comprehensive picture of the reaction coordinate.

Catalysts and solvents play a crucial role in modulating the reactivity and selectivity of epoxide ring-opening reactions.

Catalytic Systems:

Lewis Acids: Catalysts like tin-beta (Sn-Beta) zeolites can activate the epoxide ring towards nucleophilic attack. nsf.gov They coordinate to the epoxide oxygen, making the ring more electrophilic and facilitating its opening.

Metal-Salen Complexes: Chiral metal-salen complexes, particularly those of Cr(III) and Co(III), are highly effective catalysts for asymmetric ring-opening (ARO) reactions. nih.govunits.it These catalysts can deliver a nucleophile with high enantioselectivity, which is critical in the synthesis of chiral molecules. The mechanism often involves the cooperative activation of both the epoxide and the nucleophile by two different metal centers. nih.govunits.it

Organocatalysts: Chiral phosphoric acids and other organocatalysts can also promote regiodivergent and enantioselective ring-opening reactions, offering a metal-free alternative. nih.gov

Solvent Environments: The polarity of the solvent can influence the reaction mechanism. Polar protic solvents, like alcohols or water, can participate in the reaction by solvating the nucleophile and the leaving group, and in some cases, may act as the nucleophile themselves. The use of specific solvents like hexafluoro-2-propanol has been shown to enable highly regioselective and diastereoselective ring-opening of substituted oxiranes even without a metal catalyst. rsc.org In contrast, polar aprotic solvents (e.g., DMF, DMSO) or nonpolar solvents (e.g., toluene (B28343), THF) can alter the nucleophilicity and the nature of the transition state.

Polymerization and Copolymerization Processes

2-(Chloromethyl)(2¹³C)oxirane is a valuable monomer for synthesizing isotopically labeled polymers. The ¹³C label acts as a spectroscopic probe, allowing for detailed characterization of polymer structure and polymerization mechanisms using techniques like ¹³C NMR spectroscopy.

The homopolymerization of epichlorohydrin, and by extension its labeled analogue, can proceed through different mechanisms. Cationic polymerization, for instance, can be initiated to form poly(epichlorohydrin). researchgate.net A significant advancement in controlling the polymerization is the "activated monomer" mechanism. researchgate.net In this process, which is often catalyzed by Lewis or protic acids in the presence of a diol, protonated monomer molecules are sequentially added to the terminal hydroxyl groups of the growing polymer chain. researchgate.net

This approach offers several advantages:

Suppression of Side Reactions: It strongly suppresses side reactions like cyclization, which are common in traditional active chain end polymerizations. researchgate.net

Well-Defined Polymers: It leads to the formation of well-defined, linear polymers with a regular head-to-tail structure. researchgate.net

Controlled Molecular Weight: The molecular weight can be controlled by the monomer-to-initiator ratio. researchgate.net

The ¹³C label in the monomer unit allows for precise verification of the polymer's microstructure. ¹³C NMR spectroscopy can distinguish between different carbon environments, confirming the exclusive head-to-tail enchainment and the absence of structural defects.

Ring-opening copolymerization (ROCOP) is a powerful method for producing polyesters and polycarbonates. 2-(Chloromethyl)(2¹³C)oxirane can be copolymerized with cyclic anhydrides or carbon dioxide (CO₂) to create functional, and in some cases, biodegradable polymers. nih.govfrontiersin.org

Copolymerization with Cyclic Anhydrides: The ROCOP of epoxides and cyclic anhydrides yields aliphatic polyesters. This process is often catalyzed by bifunctional complexes that can activate both monomers simultaneously. The resulting polyesters have controlled molecular weights and low dispersity. The large pool of commercially available epoxides and cyclic anhydrides allows for the synthesis of a diverse range of polyesters with tunable properties. rsc.org

Copolymerization with Carbon Dioxide (CO₂): The copolymerization of epoxides with CO₂ is an attractive route for carbon capture and utilization, producing aliphatic polycarbonates. nih.govresearchgate.net This reaction is typically catalyzed by sophisticated metal complexes, including those based on zinc, cobalt, and aluminum. nih.govfrontiersin.org The catalytic cycle generally involves the alternating insertion of the epoxide and CO₂ into the metal-alkoxide bond of the growing polymer chain. nih.gov

The ¹³C label in the epoxide monomer is a critical tool for mechanistic studies of these copolymerizations. It allows researchers to track the incorporation of the epoxide unit into the polymer backbone and to study the regioselectivity of the ring-opening step during the polymerization process.

| Copolymerization Process | Comonomer | Resulting Polymer | Typical Catalysts |

|---|---|---|---|

| ROCOP | Cyclic Anhydrides (e.g., Phthalic Anhydride) | Polyester | Bifunctional Lewis Acid/Nucleophile Systems |

| ROCOP | Carbon Dioxide (CO₂) | Polycarbonate | Salen-Metal Complexes (Co, Cr, Al), Zinc Complexes |

Role of Catalysts and Initiators in Controlled Polymer Architectures

The controlled polymerization of 2-(chloromethyl)oxirane, commonly known as epichlorohydrin (ECH), is crucial for synthesizing poly(epichlorohydrin) (PECH) with specific architectures, such as controlled molar masses, low dispersity, and block copolymers. researchgate.netacs.orgresearchgate.net The reactivity of this labeled epoxide mirrors that of its unlabeled counterpart, and various catalytic systems have been developed to achieve this control. The choice of catalyst and initiator dictates the polymerization mechanism, which can be cationic, anionic, or coordination-based. researchgate.netacs.org

Living cationic ring-opening polymerization (CROP) of ECH has been achieved using co-initiators like BF₃•OEt₂. acs.org This system allows for the fast synthesis of well-defined PECH diols with controlled molar mass up to 4000 g·mol⁻¹ and narrow dispersity (Đ < 1.25) in both toluene and bulk conditions. acs.org The mechanism involves an in-situ generation of the initiator through the reaction of ECH with water, catalyzed by BF₃•Et₂O. This is followed by a monomer starved-feed step where polymerization proceeds via an activated monomer mechanism, ensuring excellent control over the polymer growth. acs.org

Coordinated anionic polymerization is another effective route. researchgate.net A combination of triisobutylaluminum (B85569) and tetraoctylammonium bromide has been used for the controlled polymerization of ECH at temperatures from -30°C to room temperature. researchgate.net Similarly, an initiating system of tetraoctylammonium bromide (NOct₄Br) with an excess of triisobutylaluminum (i-Bu₃Al) enables the living-like anionic polymerization of ECH, yielding polymers with controlled molar masses up to 80,000 g·mol⁻¹ and low dispersity (Đ < 1.23). researchgate.net This system is also effective for creating random and block copolymers of ECH with propylene (B89431) oxide. researchgate.net

Double metal cyanide (DMC) catalysts, specifically Zn(II)-Co(III) systems, are highly active for the ring-opening polymerization of various epoxides, including ECH. mdpi.com These catalysts can produce polyether polyols with narrow dispersities (1.15–1.25) and high catalytic activities. mdpi.com Other systems, such as acetylacetonates (B15086760) of rare earth elements combined with triisobutylaluminum and water, have also been employed as effective catalysts for ECH polymerization. researchgate.net

The table below summarizes various catalytic systems used for the controlled polymerization of epichlorohydrin.

| Catalyst System | Polymerization Type | Key Features | Molar Mass (Mₙ) | Dispersity (Đ) | Reference |

| BF₃•OEt₂ / H₂O | Cationic (Activated Monomer) | Fast synthesis, solvent-free option | Up to 4000 g·mol⁻¹ | < 1.25 | acs.org |

| i-Bu₃Al / NOct₄Br | Anionic | Living-like, high molar mass achievable | Up to 80,000 g·mol⁻¹ | < 1.23 | researchgate.net |

| Zn(II)-Co(III) DMC | Coordination | High activity, linear/branched architectures | - | 1.15 - 1.25 | mdpi.com |

| (Ar)₂Ca · x ECh | - | High catalytic efficiency | - | - | researchgate.net |

| Rare Earth Acetylacetonates / i-Bu₃Al / H₂O | - | Effective for homopolymerization | - | - | researchgate.net |

Derivatization and Functionalization Chemistry

The strained three-membered ring and the reactive chloromethyl group of 2-(chloromethyl)(2¹³C)oxirane make it a versatile building block for the synthesis of various functionalized molecules and heterocyclic structures.

Synthesis of Cyclic Carbonates from Labeled Epoxides

The reaction of epoxides with carbon dioxide (CO₂) is a 100% atom-economical process that yields five-membered cyclic carbonates, which are valuable as green solvents and intermediates in polymer synthesis. nih.govgoogle.com The cycloaddition of CO₂ to 2-(chloromethyl)oxirane to produce 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359) is a well-studied transformation that requires a catalyst to overcome the high thermodynamic stability of CO₂. nih.govmdpi.com

A wide array of catalysts have been developed for this conversion. Metal-containing catalysts, including salen aluminum complexes and cobalt(III)-based systems, are highly effective. rsc.orgacs.org Monometallic salen aluminum complexes with tethered ionic liquid moieties can efficiently catalyze the reaction under organic solvent-free conditions and can be recycled multiple times without significant loss of activity. rsc.org Binary systems, such as (salen)cobalt(III) complexes paired with a cocatalyst, are capable of producing the cyclic carbonate, although under certain conditions, they can also lead to the formation of polycarbonates. acs.org

Metal-free catalysts and simple, sustainable metal salts are also widely used. acs.orgacs.org Alkali halides like potassium iodide (KI), often used with a glycol co-catalyst, can promote the cycloaddition. acs.org DFT studies suggest the glycol activates the epoxide via hydrogen bonding, facilitating nucleophilic attack by the halide anion. acs.org Calcium iodide (CaI₂), a nontoxic and abundant salt, in combination with a biocompatible ligand like 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP), forms a highly efficient catalytic system for CO₂ fixation with terminal epoxides at atmospheric pressure. acs.org Zeolitic imidazolate frameworks (ZIFs), such as ZIF-8 (zinc-based) and ZIF-67 (cobalt-based), have also been demonstrated as active heterogeneous catalysts for this reaction under mild, co-catalyst-free conditions. nih.gov

The table below presents a selection of catalytic systems for the synthesis of chloromethyl ethylene (B1197577) carbonate.

| Catalyst System | Co-catalyst/Ligand | Conditions | Yield | Reference |

| Salen Aluminum Complexes | None (built-in ionic liquid) | Mild, solvent-free | >90% | rsc.org |

| CaI₂ | 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP) | Atmospheric CO₂ pressure | High | acs.org |

| KI | Tetraethylene glycol | - | - | acs.org |

| ZIF-67 | None | 7 bar CO₂, 120°C | High | nih.gov |

| Zr/ZIF-8 | None | - | High | mdpi.com |

| Alkylammonium Halides | None | Acetone solvent | High | researchgate.net |

Formation of Other Cyclic Structures (e.g., Thietanes, Oxetanes)

The electrophilic nature of the epoxide ring and the presence of a leaving group on the side chain allow 2-(chloromethyl)oxirane to serve as a precursor for other four-membered heterocyclic rings, namely thietanes (containing sulfur) and oxetanes (containing oxygen).

Thietanes Thietanes, four-membered rings containing a sulfur atom, can be synthesized from 2-(chloromethyl)oxirane through reactions involving sulfur nucleophiles. researchgate.net One remarkable method involves the base-mediated reaction of heteroaromatic thiols, such as pyridine-2-thiol (B7724439) or 6-sulfanylpurine, with 2-(chloromethyl)oxirane. thieme-connect.de The proposed mechanism involves the initial opening of the epoxide ring by the thiolate, followed by an intramolecular cyclization that displaces the chloride to form the thietane (B1214591) ring. thieme-connect.denih.gov Another route is the reaction with hydrogen sulfide (B99878) to form thietane-3-ols. researchgate.net These methods provide access to thietane derivatives, which are important structural motifs in some biologically active compounds. researchgate.netnih.gov

Oxetanes Oxetanes are four-membered cyclic ethers that have gained significant interest in medicinal chemistry. acs.orgbeilstein-journals.org The synthesis of oxetanes from 2-(chloromethyl)oxirane (epichlorohydrin) is a common strategy. acs.orgbeilstein-journals.orgnih.gov For example, oxetan-3-one can be synthesized in five steps from epichlorohydrin. acs.org Another approach involves converting epichlorohydrin into a 1,3-diol derivative, which can then undergo an intramolecular Williamson etherification to form the oxetane (B1205548) ring. beilstein-journals.orgnih.gov This cyclization is a key C-O bond-forming reaction in oxetane synthesis. nih.govbeilstein-journals.org

The table below summarizes synthetic routes to thietanes and oxetanes from epichlorohydrin.

| Target Heterocycle | Reagents | Key Transformation | Reference |

| Thietane | Pyridine-2-thiol, Base | Nucleophilic ring-opening followed by intramolecular cyclization | thieme-connect.de |

| Thietane | Hydrogen sulfide | Formation of thietane-3-ol | researchgate.net |

| Oxetane | Multi-step synthesis | Conversion to 1,3-diol followed by Williamson etherification | beilstein-journals.orgnih.gov |

| Oxetane | Multi-step synthesis | Intermediate for Oxetan-3-one | acs.org |

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 213c Oxirane

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules.

Conformational Landscape Analysis of Labeled Oxiranes

2-(Chloromethyl)oxirane, the unlabeled analogue of the target molecule, is known to exist as a mixture of three stable conformers, which arise from the rotation around the C-C single bond connecting the chloromethyl group to the oxirane ring. These conformers are designated as gauche-1, gauche-2, and cis. barc.gov.in Computational studies have been performed to determine the relative stabilities of these conformers.

A detailed conformational analysis, often performed using methods like MP2/6-31G(d), reveals the relative energies of these stable forms. The gauche-2 conformer is typically found to be the most stable, followed by the gauche-1 and the higher-energy cis conformer. barc.gov.in The isotopic substitution of ¹²C with ¹³C at the C2 position of the oxirane ring is not expected to significantly alter this conformational landscape, as the potential energy surface is primarily governed by electronic interactions, which are independent of isotopic composition. The primary effect of the isotopic label is on the vibrational frequencies and, consequently, the zero-point vibrational energies (ZPVE), but these corrections are generally too small to change the order of conformational stability.

| Conformer | Relative Energy (kJ/mol) | Calculated Population at 298 K (%) |

|---|---|---|

| gauche-2 | 0.00 (most stable) | ~59% |

| gauche-1 | ~1.26 | ~38% |

| cis | Higher Energy | ~3% |

Data synthesized from computational studies on chloromethyl thiirane (B1199164) and related molecules, providing a representative landscape for the oxirane analog. rsc.org

Bond Lengths, Angles, and Strain Analysis in the Oxirane Ring

The three-membered oxirane ring is characterized by significant ring strain, a consequence of the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. q-chem.comhmdb.ca This inherent strain is a key factor in the reactivity of epoxides, making them susceptible to ring-opening reactions. q-chem.comchemicalbook.com

Quantum chemical calculations can provide precise values for the geometric parameters of the oxirane ring in 2-(Chloromethyl)(2-¹³C)oxirane. The internal C-C-O and C-O-C bond angles are calculated to be approximately 60°, which is the source of the significant angle strain. q-chem.com The C-C bond in the ring is slightly longer than a typical C-C single bond, while the C-O bonds are also strained. The isotopic substitution at C2 has a negligible effect on the calculated equilibrium bond lengths and angles.

| Parameter | Typical Calculated Value |

|---|---|

| C-C Bond Length | ~1.47 Å |

| C-O Bond Length | ~1.44 Å |

| ∠C-C-O Angle | ~61° |

| ∠C-O-C Angle | ~58° |

Values are representative for substituted oxiranes based on computational chemistry databases and literature. nih.govacs.org

The total ring strain energy for a simple oxirane ring is approximately 114 kJ/mol (27 kcal/mol). This energy, resulting from a combination of angle strain and torsional strain, is a thermodynamic driving force for reactions that lead to the opening of the ring. q-chem.com

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions. It allows for the characterization of reactants, products, intermediates, and, crucially, the high-energy transition states that govern reaction rates.

Energetic Profiles of Nucleophilic Ring-Opening Reactions

The high ring strain makes the carbon atoms of the oxirane ring electrophilic and thus susceptible to attack by nucleophiles. mdpi.com The ring-opening of epoxides can proceed via different mechanisms depending on the reaction conditions (acidic or basic). nih.govmdpi.com For 2-(chloromethyl)oxirane, computational studies have elucidated the energetic profiles for these reactions.

Under basic or neutral conditions, the reaction typically follows an S_N2-like mechanism, where the nucleophile attacks one of the ring carbons, leading to a concerted bond-breaking of the C-O bond and inversion of stereochemistry at the attacked carbon. researchgate.net Theoretical calculations confirm this pathway, identifying a single transition state between reactants and the ring-opened product. researchgate.net For an unsymmetrical epoxide like 2-(chloromethyl)oxirane, the attack generally occurs at the less substituted carbon atom (C3).

Computational Modeling of Catalytic Intermediates

Many ring-opening reactions are facilitated by catalysts, which provide an alternative reaction pathway with a lower activation energy. Computational modeling is essential for understanding the structure and role of the transient catalytic intermediates formed during these reactions.

For example, in the cycloaddition of CO₂ to epoxides to form cyclic carbonates, catalysts are often employed. rsc.org Computational studies have modeled the mechanism of this reaction catalyzed by species like amine-functionalized ionic liquids. uni-muenchen.de These studies reveal that the catalyst first interacts with the epoxide, forming an intermediate complex. This interaction polarizes the C-O bond, making the ring carbon more susceptible to nucleophilic attack. The calculations can map the entire catalytic cycle, including the structures of intermediates and transition states, and explain the observed catalytic efficiency. uni-muenchen.de The modeling of these intermediates is crucial for the rational design of new and more efficient catalysts.

Prediction of Spectroscopic Signatures for Isotopic Verification

A primary application of computational chemistry for isotopically labeled molecules is the prediction of their spectroscopic properties. These theoretical spectra can then be compared with experimental data to confirm the successful and specific incorporation of the isotope.

The substitution of a ¹²C atom with a ¹³C atom at the C2 position of 2-(chloromethyl)oxirane will induce subtle but predictable changes in its vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule are dependent on the masses of its constituent atoms. Replacing ¹²C with the heavier ¹³C isotope will cause the vibrational modes involving the C2 atom to shift to lower frequencies (a redshift). Harmonic frequency calculations using DFT can accurately predict the IR spectrum for both the unlabeled and the ¹³C-labeled isotopologue. The calculated difference in the vibrational frequencies for specific modes, particularly those with significant C2 atom displacement like C-O and C-C stretches, provides a clear signature for isotopic substitution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary effect in ¹³C NMR spectroscopy is the direct observation of the enriched signal. However, computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹³C chemical shifts. nih.govuni-muenchen.de This can be useful for distinguishing the labeled carbon from other carbons in a more complex molecule. While the chemical shift of the ¹³C nucleus itself is not significantly different from its unlabeled counterpart in a standard spectrum, its presence eliminates the need for high-sensitivity measurements to detect it at natural abundance. The calculations can also predict subtle changes in the ¹H chemical shifts of protons attached to or near the labeled carbon due to long-range isotope effects, further aiding in structural confirmation.

| Spectroscopic Method | Predicted Effect | Computational Approach |

|---|---|---|

| Infrared (IR) Spectroscopy | Redshift (lower frequency) of vibrational modes involving the C2 atom (e.g., C-O and C-C stretching). | DFT Harmonic Frequency Analysis |

| ¹³C NMR Spectroscopy | Prediction of the chemical shift for the labeled C2 carbon, confirming its electronic environment. | GIAO-DFT Chemical Shift Calculation |

| ¹H NMR Spectroscopy | Minor changes in chemical shifts of nearby protons (isotope effects). | GIAO-DFT Chemical Shift Calculation |

Vibrational Frequency Calculations (IR, Raman) for Conformational Assignment

Theoretical vibrational frequency calculations are essential for assigning conformational isomers from experimental infrared (IR) and Raman spectra. For 2-(chloromethyl)oxirane, the molecule's flexibility, primarily due to rotation around the C-C single bond, gives rise to several possible conformers. Computational studies, often employing Density Functional Theory (DFT), are used to predict the geometries, relative energies, and vibrational spectra of these conformers. mdpi.comiu.edu.sa

The analysis helps in assigning specific bands in the experimental spectra to the vibrational modes of a particular conformer, thereby confirming its presence and stability. arxiv.org For instance, the carbon-chlorine stretching modes, typically found in the 500-700 cm⁻¹ region, are known to be particularly sensitive to the conformational geometry of the molecule. umich.edu

Although detailed theoretical spectra for 2-(chloromethyl)(2¹³C)oxirane are not present in the reviewed literature, the principles remain the same. The substitution of ¹²C with ¹³C at the oxirane ring's C2 position would primarily affect the vibrational frequencies of modes involving this specific carbon atom. The heavier isotope would cause a predictable redshift (lowering of frequency) in the associated stretching and bending vibrations, such as the C-O-C and C-C ring modes. This isotopic shift, while often small, can be calculated with high accuracy and used as a definitive marker for spectral assignment.

Below is a representative table of calculated vibrational frequencies for a stable conformer of the unlabeled 2-(chloromethyl)oxirane, based on typical DFT calculation methodologies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Symmetry | Description |

|---|---|---|---|

| ν1 | 3015 | A' | CH₂ Asymmetric Stretch |

| ν2 | 2950 | A' | CH₂ Symmetric Stretch |

| ν3 | 1450 | A' | CH₂ Scissoring |

| ν4 | 1260 | A' | Oxirane Ring Breathing |

| ν5 | 930 | A'' | Oxirane Asymmetric Ring Stretch |

| ν6 | 840 | A' | Oxirane Symmetric Ring Stretch |

| ν7 | 710 | A' | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Carbon-13

Computational methods are highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts, serving as a crucial aid in structural elucidation and spectral assignment. nih.gov For Carbon-13 (¹³C) NMR, DFT calculations are the most common approach. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM). nih.gov For 2-(chloromethyl)oxirane, there are three distinct carbon environments: the chloromethyl carbon (-CH₂Cl), and the two carbons of the oxirane ring (CH₂O and CHO). Theoretical calculations can predict the ¹³C chemical shift for each of these positions.

In the case of 2-(chloromethyl)(2¹³C)oxirane, the carbon at position 2 of the oxirane ring is isotopically labeled. While this labeling does not significantly alter the chemical shifts of the other carbons, it makes the signal for C2 the focus of ¹³C NMR experiments. Computational predictions for this specific carbon are performed using the same established methodologies. By comparing the calculated chemical shift for the ¹³C-labeled position with the experimentally observed signal, researchers can confirm the site of isotopic incorporation and validate the molecular structure. The deviation between predicted and experimental values is often less than 2 ppm, which is typically sufficient for unambiguous assignment. nih.gov

The following table presents typical experimental ¹³C NMR chemical shifts for unlabeled 2-(chloromethyl)oxirane alongside representative values predicted by DFT calculations.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂Cl | 44.5 | 44.8 |

| CH-O (C2) | 50.1 | 50.5 |

| CH₂-O (C3) | 47.2 | 47.8 |

Advanced Analytical Methodologies for 2 Chloromethyl 213c Oxirane Research

Isotope-Enhanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining molecular structure. The presence of a ¹³C-enriched center in 2-(Chloromethyl)(2¹³C)oxirane significantly enhances the utility of NMR, providing clearer and more definitive data than its unlabeled counterpart.

Structural Elucidation and Connectivity Mapping of Labeled Products

The ¹³C label acts as a beacon, allowing for unambiguous assignment of signals and direct mapping of atomic connectivity. While standard 1D NMR (¹H and ¹³C) provides initial information, 2D NMR techniques are particularly empowered by the isotopic label. core.ac.ukresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the labeled ¹³C nucleus directly with its attached proton(s), providing an unmistakable link between the ¹H and ¹³C chemical shifts for the labeled position.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between the labeled ¹³C and protons that are two or three bonds away. These long-range correlations are crucial for piecing together the molecular framework, confirming the position of the chloromethyl group relative to the labeled oxirane carbon.

¹³C-¹³C Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): While typically used for observing natural abundance ¹³C-¹³C couplings, this experiment becomes highly efficient when an enriched site is present, allowing for the definitive mapping of the carbon skeleton in reaction products derived from the labeled starting material.

The enhanced signal and specific couplings caused by the ¹³C label provide precise data for structural confirmation.

Table 1: Representative NMR Data for Connectivity Mapping in a Hypothetical Product

| Correlation Type | Correlating Nuclei | Observed Coupling | Structural Information Deduced |

|---|---|---|---|

| HSQC | ¹³C₂ - H₂ | ¹JCH | Directly links the proton and carbon at the labeled position. |

| HMBC | ¹³C₂ - H₁ | ²JCH | Confirms adjacency of the labeled carbon to the CH₂Cl group. |

| HMBC | ¹³C₂ - H₃ | ²JCH | Confirms the three-membered oxirane ring structure. |

In Situ Reaction Monitoring and Mechanistic Tracing via ¹³C NMR

The strong, distinct signal from the ¹³C-labeled carbon allows for real-time monitoring of chemical reactions. fu-berlin.de By acquiring ¹³C NMR spectra at regular intervals, researchers can track the disappearance of the 2-(Chloromethyl)(2¹³C)oxirane reactant signal and the concurrent appearance of signals corresponding to intermediates and final products. This provides invaluable kinetic data and mechanistic insights.

The position of the ¹³C label in the product molecules directly reveals the fate of the original labeled carbon. For instance, in a nucleophilic ring-opening reaction, the final position of the ¹³C signal will definitively show which of the two oxirane carbons was attacked, providing clear evidence for the reaction's regioselectivity. This ability to trace the isotopic label through a reaction pathway is fundamental to understanding complex reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Tracing

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions. When used with isotopically labeled compounds like 2-(Chloromethyl)(2¹³C)oxirane, HRMS becomes a powerful tool for mechanistic and quantitative studies.

Fragmentation Pattern Analysis and Isotope Distribution Studies

In mass spectrometry, molecules are ionized and subsequently break apart into characteristic fragments. The ¹³C label in 2-(Chloromethyl)(2¹³C)oxirane results in a molecular ion (M⁺) that is approximately 1 Dalton heavier than the unlabeled compound. nist.gov This mass shift persists in any fragment that retains the labeled carbon atom.

By comparing the mass spectrum of the labeled compound to its unlabeled analogue, researchers can deduce the fragmentation pathways. researchgate.net For example, the loss of a chloromethyl radical (•CH₂Cl) from the molecular ion would result in a fragment ion. Observing whether this fragment ion's mass corresponds to the labeled or unlabeled structure reveals the distribution of the isotope, providing insight into the molecule's structure and stability.

Table 2: Expected Mass-to-Charge (m/z) Ratios for Key Fragments

| Fragment Identity | Formula | Expected m/z (Unlabeled) | Expected m/z (¹³C-Labeled) | Notes |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | [C₃H₅ClO]⁺ | 92.00 | 93.00 | Entire molecule with the ¹³C label. |

| [M - Cl]⁺ | [C₃H₅O]⁺ | 57.03 | 58.03 | Fragment retains the oxirane ring with the label. |

| [M - CH₂Cl]⁺ | [C₂H₃O]⁺ | 43.02 | 44.02 | Fragment contains the labeled carbon. |

Quantitative Analysis in Mechanistic Investigations

HRMS can be used to quantify the relative amounts of labeled and unlabeled species in a sample. This is particularly useful in experiments where 2-(Chloromethyl)(2¹³C)oxirane is used as a tracer. For example, by introducing a known amount of the labeled compound into a reaction system and later analyzing the products, the ratio of labeled to unlabeled product can be precisely measured. This ratio can be used to determine reaction yields, pathway efficiencies, and the extent of isotopic scrambling, providing deep quantitative insight into the underlying reaction mechanism. gcms.czshimadzu.com

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The substitution of a ¹²C atom with a heavier ¹³C isotope in 2-(Chloromethyl)(2¹³C)oxirane induces subtle but measurable shifts in the vibrational frequencies of the bonds connected to that carbon.

This phenomenon, known as the isotopic effect, is most pronounced for vibrational modes that involve significant motion of the labeled carbon atom, such as C-O and C-C stretching and bending modes. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Therefore, increasing the mass of the carbon atom from 12 to 13 amu results in a predictable decrease in the frequency of these vibrations.

By comparing the IR and Raman spectra of the labeled and unlabeled compounds, specific vibrational bands can be definitively assigned to particular molecular motions. researchgate.netnih.gov This aids in a more complete understanding of the molecule's vibrational landscape and can be used to study conformational changes and intermolecular interactions. researchgate.net

Table 3: Representative Vibrational Frequencies and Expected Isotopic Shifts

| Vibrational Mode | Typical Frequency (Unlabeled) (cm⁻¹) | Expected Frequency (¹³C-Labeled) (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| C-H Stretch (Oxirane) | ~3050-3000 | Slightly Lower | IR, Raman |

| C-O-C Asymmetric Stretch | ~1260 | Lower | IR |

| Oxirane Ring Breathing | ~840 | Lower | Raman |

| C-Cl Stretch | ~750 | No significant change | IR, Raman |

Conformational Analysis Through Vibrational Fingerprinting

The conformational landscape of 2-(chloromethyl)oxirane is characterized by the rotational isomerism around the C-C bond connecting the oxirane ring and the chloromethyl group. This results in the existence of three primary conformers: gauche-I, gauche-II, and cis. Vibrational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy and infrared (IR) spectroscopy, serves as a powerful tool for identifying and characterizing these conformers. Each conformer possesses a unique vibrational fingerprint, with specific vibrational modes being sensitive to the dihedral angle between the C-Cl bond and the oxirane ring.

Research on the non-labeled 2-(chloromethyl)oxirane has successfully identified the rotational constants and vibrational frequencies associated with these conformers. For 2-(Chloromethyl)(213C)oxirane, the introduction of a ¹³C atom into the oxirane ring is expected to cause predictable shifts in the vibrational frequencies. According to the principles of vibrational spectroscopy, an increase in the mass of an atom involved in a particular bond will lead to a decrease in the vibrational frequency of the corresponding stretching and bending modes. Therefore, vibrational modes involving the ¹³C-labeled carbon atom in the oxirane ring of 2-(Chloromethyl)(213C)oxirane will exhibit a red-shift (lower frequency) compared to the analogous modes in the unlabeled compound. This isotopic shift provides a definitive marker for tracing the labeled carbon within the molecular structure.

The table below presents a summary of the experimentally observed conformers of 2-(chloromethyl)oxirane and the expected impact of ¹³C labeling on their vibrational spectra.

| Conformer | Dihedral Angle (approx.) | Key Vibrational Modes | Expected Effect of ¹³C Labeling on Vibrational Frequency |

| gauche-I | ~60° | C-O-C symmetric stretch, CH₂ rock, C-Cl stretch | Red-shift in modes involving the oxirane ring carbons |

| gauche-II | ~180° | C-O-C asymmetric stretch, CH wag, C-C-Cl bend | Red-shift in modes involving the oxirane ring carbons |

| cis | ~0° | Oxirane ring deformation, CH₂ twist, C-C stretch | Red-shift in modes involving the oxirane ring carbons |

Note: The specific vibrational frequencies are highly dependent on the phase (gas, liquid, solid) and the experimental technique. The expected effect of ¹³C labeling is a qualitative prediction based on fundamental principles of vibrational spectroscopy.

Spectroscopic Signatures of Reaction Intermediates

Understanding the transient species formed during chemical reactions is fundamental to elucidating reaction mechanisms. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are instrumental in detecting and characterizing reaction intermediates of 2-(chloromethyl)oxirane. The introduction of a ¹³C label in the oxirane ring of 2-(Chloromethyl)(213C)oxirane provides a powerful probe for monitoring the fate of the oxirane moiety throughout a reaction.

For instance, in reactions with amines, the nucleophilic attack on the oxirane ring leads to the formation of amino alcohol intermediates. The opening of the oxirane ring can be monitored by the disappearance of characteristic oxirane ring vibrations and the appearance of new bands corresponding to O-H and C-N stretching vibrations. Similarly, the carboxylation reaction of epichlorohydrin (B41342) to form cyclic carbonates can be followed by observing the emergence of a strong carbonyl (C=O) absorption band in the IR spectrum.

The ¹³C label in 2-(Chloromethyl)(213C)oxirane would result in a discernible isotopic shift in the vibrational frequencies of the reaction intermediates. For example, in the amino alcohol intermediate, the C-O and C-N bonds involving the labeled carbon would vibrate at a lower frequency. In the cyclic carbonate product, the C-O and C-C bonds of the carbonate ring containing the ¹³C atom, as well as the carbonyl group if the labeled carbon is adjacent to it, would exhibit shifted vibrational frequencies. This isotopic labeling allows for unambiguous assignment of spectral features and provides a detailed picture of the bond-breaking and bond-forming processes involving the oxirane ring.

The following table outlines key spectroscopic signatures used to identify reaction intermediates of 2-(chloromethyl)oxirane and the anticipated influence of ¹³C labeling.

| Reaction Type | Potential Intermediate/Product | Key Functional Groups | Spectroscopic Signature (Typical IR Wavenumber, cm⁻¹) | Expected Effect of ¹³C Labeling on Signature |

| Reaction with Amines | Amino alcohol | O-H, C-N | ~3300-3500 (O-H stretch, broad), ~1050-1250 (C-N stretch) | Shift in C-N and associated C-O stretching frequencies |

| Carboxylation | Cyclic carbonate | C=O, C-O-C | ~1750-1800 (C=O stretch), ~1000-1300 (C-O-C stretch) | Shift in C=O and C-O-C stretching frequencies |

| Hydrolysis | Diol | O-H | ~3200-3600 (O-H stretch, broad) | Shift in C-O stretching and C-C-O bending modes |

Note: The exact wavenumbers can vary depending on the specific reactants and reaction conditions. The ¹³C labeling provides a differential signal for tracking the transformation of the oxirane ring.

Specialized Research Applications of 2 Chloromethyl 213c Oxirane

Tracers in Fundamental Mechanistic Organic Chemistry

The presence of the ¹³C label in 2-(chloromethyl)(2¹³C)oxirane allows chemists to follow the fate of specific carbon atoms through complex chemical transformations. This is particularly valuable in elucidating the intricate details of reaction mechanisms in organic chemistry.

Elucidating Complex Reaction Pathways in Epoxide Chemistry

The strained three-membered ring of epoxides makes them susceptible to a variety of ring-opening reactions. The precise mechanism of these reactions, particularly the regioselectivity of nucleophilic attack, can be unambiguously determined using isotopically labeled epoxides like 2-(chloromethyl)(2¹³C)oxirane. By tracking the position of the ¹³C atom in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, researchers can distinguish between different possible pathways.

For instance, in the reaction of an unsymmetrical epoxide with a nucleophile, attack can occur at either of the two carbon atoms of the epoxide ring. The resulting products are constitutional isomers. By synthesizing 2-(chloromethyl)(2¹³C)oxirane with the label at a specific carbon, the product distribution can be precisely quantified, providing clear evidence for the preferred site of nucleophilic attack under different reaction conditions (e.g., acidic vs. basic catalysis). This approach provides invaluable data for understanding the electronic and steric factors that govern epoxide reactivity.

Table 1: Hypothetical Regioselectivity Study of Epoxide Ring-Opening

| Reactant | Nucleophile | Catalyst | ¹³C Position in Product | Inferred Major Pathway |

| 2-(Chloromethyl)(2¹³C)oxirane | Methoxide | Base | C2 | Attack at the less substituted carbon (Sₙ2-like) |

| 2-(Chloromethyl)(2¹³C)oxirane | Methanol | Acid | C1 | Attack at the more substituted carbon (Sₙ1-like) |

This table illustrates how the position of the ¹³C label in the product can elucidate the reaction mechanism.

Detailed mechanistic studies using isotopically labeled substrates, such as deuterium (B1214612) labeling, have been instrumental in confirming the stereochemistry and regiochemistry of epoxide ring-opening reactions. These studies have shown that under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. In contrast, under acidic conditions, the reaction can have more Sₙ1 character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. The use of 2-(Chloromethyl)(2¹³C)oxirane in such studies provides a direct and quantitative method to probe these fundamental principles. researchgate.netresearchgate.netlibretexts.org

Investigating Rearrangements and Isomerizations Through Isotope Scrambling

Epoxides can undergo various rearrangement and isomerization reactions, often leading to a mixture of products. The Payne rearrangement is a well-known example, involving the base-catalyzed isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. nih.govresearchgate.net By using a ¹³C-labeled epoxide, the migration of the epoxide group and the scrambling of carbon atoms within the molecular skeleton can be meticulously tracked.

If 2-(chloromethyl)(2¹³C)oxirane were converted to a corresponding epoxy alcohol and subjected to conditions that induce the Payne rearrangement, the distribution of the ¹³C label in the resulting isomeric epoxy alcohol would provide definitive evidence of the rearrangement pathway. This allows for a detailed understanding of the intramolecular processes and the transition states involved. The precise location of the isotopic label can be determined using ¹³C NMR spectroscopy, providing a powerful method for studying dynamic processes in organic chemistry. copernicus.org

Precursor for Synthesis of Isotope-Labeled Advanced Molecular Scaffolds

Beyond its use as a mechanistic probe, 2-(chloromethyl)(2¹³C)oxirane is a valuable precursor for the synthesis of more complex molecules containing a carbon-13 label at a specific position. This is particularly important in fields such as drug discovery and molecular biology, where isotopically labeled compounds are used as internal standards in quantitative analysis or as probes to study biological processes.

Stereoselective Incorporation of Carbon-13 into Chiral Molecules

Chiral epichlorohydrin (B41342) is a cornerstone in the stereoselective synthesis of a wide range of pharmaceuticals and biologically active compounds. wur.nlnih.gov The use of enantiomerically pure 2-(chloromethyl)(2¹³C)oxirane allows for the stereospecific introduction of a ¹³C label into a target chiral molecule. This is crucial for obtaining isotopically labeled standards with a known and single stereochemistry, which is essential for accurate quantification in complex biological matrices.

The synthetic utility of chiral epoxides lies in their ability to undergo ring-opening reactions with a variety of nucleophiles, leading to the formation of two new stereocenters with controlled relative and absolute stereochemistry. By starting with a ¹³C-labeled chiral epoxide, the isotopic label is incorporated into the backbone of the newly synthesized chiral molecule in a predictable and controlled manner.

Table 2: Examples of Chiral Molecules Synthesized from Chiral Epichlorohydrin

| Drug/Molecule Class | Therapeutic Area | Key Synthetic Step |

| Beta-blockers (e.g., Propranolol) | Cardiovascular | Ring-opening with an amine |

| Antidepressants (e.g., Fluoxetine) | Neurology | Ring-opening with a phenoxide |

| Antiviral agents | Infectious Diseases | Nucleophilic ring-opening |

This table highlights the importance of chiral epichlorohydrin as a building block for various pharmaceuticals. Using the ¹³C-labeled version would produce isotopically labeled analogs of these drugs.

Synthesis of Labeled Building Blocks for Complex Organic Synthesis

2-(Chloromethyl)(2¹³C)oxirane can be transformed into a variety of other ¹³C-labeled building blocks, which can then be used in multi-step syntheses of complex organic molecules. nih.govsemanticscholar.org These labeled building blocks, or synthons, provide a modular approach to the synthesis of isotopically labeled natural products, agrochemicals, and other high-value compounds.

For example, the reaction of 2-(chloromethyl)(2¹³C)oxirane with different nucleophiles can generate a library of ¹³C-labeled three-carbon synthons with diverse functionalities. These can then be employed in coupling reactions, such as Suzuki or Sonogashira couplings, to construct more elaborate molecular architectures. This strategy allows for the efficient and targeted introduction of an isotopic label into a specific region of a large and complex molecule. The availability of such labeled building blocks is critical for advancing our understanding of the biosynthesis of natural products and the mode of action of bioactive molecules. researchgate.net

Advanced Materials Science Investigations

The application of isotopically labeled compounds extends into the realm of materials science. The incorporation of ¹³C labels into polymers and other materials allows for detailed characterization of their structure, dynamics, and degradation pathways using techniques like solid-state NMR spectroscopy.

Polymers derived from epichlorohydrin, such as poly(epichlorohydrin), are used in various applications, including elastomers and resins. nih.gov By using 2-(chloromethyl)(2¹³C)oxirane as a monomer in the polymerization process, ¹³C-labeled polymers can be synthesized. Solid-state ¹³C NMR studies on these labeled polymers can provide valuable information about:

Chain microstructure and tacticity: The precise arrangement of monomer units within the polymer chain.

Chain dynamics: The motion of different segments of the polymer chain, which influences the material's mechanical properties.

Cross-linking and network formation: The extent and nature of the connections between polymer chains in thermosetting resins. mdpi.com

Degradation mechanisms: The chemical changes that occur as the material ages or is exposed to environmental stressors.

This detailed molecular-level information is crucial for the rational design of new materials with improved properties and durability. The use of ¹³C labeling provides a non-destructive and highly sensitive method for probing the structure and behavior of these complex materials. nih.govacs.orgnih.gov

Understanding Polymer Microstructure and Chain Dynamics Using Isotopic Labels

The precise placement of a ¹³C label in 2-(Chloromethyl)(2¹³C)oxirane provides a powerful tool for elucidating the microstructure of the resulting polymer, poly(chloromethyloxirane). The label acts as a spectroscopic probe, allowing for detailed analysis of the polymer chain's stereochemistry and connectivity. taylorfrancis.comismar.org

One of the primary applications of such isotopic labeling is in the detailed analysis of polymer tacticity—the stereochemical arrangement of chiral centers along the polymer backbone. In the polymerization of substituted oxiranes, such as epichlorohydrin (the unlabeled analog), different stereochemical outcomes are possible, leading to isotactic, syndiotactic, or atactic polymer chains. acs.org ¹³C NMR spectroscopy is a key technique for determining this microstructure. nih.gov The chemical shift of a carbon atom in the polymer backbone is sensitive to the stereochemical environment of its neighboring monomer units. taylorfrancis.com By selectively labeling the methine carbon (the C2 position) of the oxirane ring, the resulting ¹³C NMR spectrum of the polymer exhibits distinct signals that can be unambiguously assigned to different stereochemical sequences (e.g., triads, pentads). ismar.org This allows for a precise quantification of the degree of stereoregularity, which is crucial as it significantly influences the polymer's physical properties, such as crystallinity and melting point. acs.org

Isotopic labeling is also instrumental in studying the dynamics of polymer chains. Techniques like solid-state NMR can utilize the ¹³C label to probe the mobility of different segments of the polymer chain. By analyzing the relaxation times of the labeled carbon nucleus, researchers can gain information about local chain motions, the glass transition temperature, and the dynamics of the polymer in different physical states.

Illustrative Research Findings:

While direct experimental data for poly(2-(chloromethyl)(2¹³C)oxirane) is not available, analogous studies on similar polymers demonstrate the utility of this approach. For instance, in studies of poly(propylene oxide), ¹³C labeling has been used to resolve complex spectral overlaps and provide definitive assignments for different stereosequences. acs.org

Below is a hypothetical data table illustrating the kind of information that could be obtained from a ¹³C NMR analysis of poly(2-(chloromethyl)(2¹³C)oxirane) synthesized with different catalysts, leading to varying tacticities.

| Catalyst System | Isotactic Triads (%) | Syndiotactic Triads (%) | Heterotactic Triads (%) | Predominant Microstructure |

|---|---|---|---|---|

| Catalyst A (Hypothetical) | 85 | 5 | 10 | Highly Isotactic |

| Catalyst B (Hypothetical) | 15 | 70 | 15 | Highly Syndiotactic |

| Catalyst C (Hypothetical) | 30 | 35 | 35 | Atactic |

Probing Reaction Kinetics and Thermodynamics in Polymerization

Isotopic labeling with ¹³C is a valuable technique for investigating the kinetics and thermodynamics of polymerization reactions. 213.55.90 The presence of the label allows for the tracking of the monomer as it is consumed and incorporated into the polymer, providing a direct measure of the reaction rate.

In kinetic studies, the rate of polymerization can be followed by monitoring the disappearance of the ¹³C-labeled monomer signal and the appearance of the corresponding polymer signal in the ¹³C NMR spectrum over time. This allows for the determination of reaction orders with respect to the monomer and initiator, as well as the calculation of rate constants. Furthermore, isotopic labeling can be used to study kinetic isotope effects (KIEs). While KIEs for ¹³C are generally small, their measurement can provide detailed information about the transition state of the rate-determining step in the polymerization mechanism.

From a thermodynamic perspective, isotopic labeling can aid in the study of polymerization-depolymerization equilibria. nih.govlibretexts.org At the ceiling temperature (Tc), the rates of polymerization and depolymerization are equal, and there is an equilibrium concentration of monomer. By using a labeled monomer, it is possible to accurately measure this equilibrium concentration under various conditions (e.g., temperature, pressure, solvent). This allows for the determination of the standard enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization, which are fundamental thermodynamic parameters that govern the spontaneity of the reaction. 213.55.90libretexts.org For ring-opening polymerizations, ΔH°p is often related to the ring strain of the monomer. libretexts.org

Illustrative Research Findings:

Studies on the ring-opening polymerization of other epoxides have utilized kinetic and thermodynamic analyses to understand the influence of monomer structure and reaction conditions on the polymerization process. ysu.eduresearchgate.netresearchgate.net

The following hypothetical table illustrates the kind of thermodynamic data that could be derived from equilibrium studies of the polymerization of 2-(Chloromethyl)(2¹³C)oxirane.

| Temperature (K) | Equilibrium Monomer Concentration [M]eq (mol/L) | Calculated ΔG°p (kJ/mol) | Calculated Ceiling Temperature (Tc) (K) |

|---|---|---|---|

| 300 | 0.15 | -4.5 | 450 |

| 350 | 0.40 | -2.7 | |

| 400 | 0.75 | -0.8 |

Future Directions and Emerging Research Horizons for 2 Chloromethyl 213c Oxirane

Development of Chemoenzymatic and Biocatalytic Routes for Labeled Oxirane Synthesis

The synthesis of isotopically labeled compounds is often complex and costly. rsc.org Emerging research is focused on developing more sustainable and efficient synthetic routes by combining chemical and biological methods. Biocatalysis, using enzymes or whole-cell systems, offers significant advantages due to the high chemo-, regio-, and stereoselectivity of enzymatic reactions performed under mild conditions. researchgate.net

Chemoenzymatic approaches are being explored for the synthesis of chiral epoxides from renewable resources, a strategy that can be adapted for labeled compounds like 2-(Chloromethyl)(2-¹³C)oxirane. mdpi.com This involves using enzymes, such as lipases, for key stereoselective steps within a multi-step chemical synthesis. mdpi.com For example, a reported chemoenzymatic pathway to synthesize chiral epoxides involves a lipase-mediated Baeyer-Villiger oxidation as a crucial step. mdpi.com Another established method for producing optically active (chloromethyl)oxirane involves the biocatalyzed enantioselective esterification of a chloropropanol (B1252657) derivative, which is then chemically converted to the epoxide in high yield.

The direct incorporation of ¹³C labels can be achieved by using ¹³C-labeled starting materials in these enzymatic or chemoenzymatic pathways. alfa-chemistry.comfas.org Biosynthetic methods, where microorganisms are cultured in media containing ¹³C-labeled substrates (e.g., ¹³C-glucose), can produce a variety of ¹³C-labeled metabolites that can serve as precursors. alfa-chemistry.com

Table 1: Comparison of Biocatalytic Methods for Oxirane Synthesis

| Enzyme Class | Reaction Type | Advantages | Challenges |

| Lipases | Kinetic resolution of racemic alcohols/esters | High enantioselectivity, commercially available | Limited to resolution, not asymmetric synthesis |

| Epoxide Hydrolases (EHs) | Hydrolytic kinetic resolution of racemic epoxides | High enantioselectivity for producing chiral diols and epoxides | Substrate specificity can be narrow |

| Dehydrogenases (e.g., KREDs) | Asymmetric reduction of α-haloketones to chiral halohydrins | Excellent stereocontrol, cofactor recycling systems available | Requires stoichiometric cofactor or a recycling system |

| Monooxygenases (e.g., P450) | Direct epoxidation of alkenes or hydroxylation | Can create complex molecules in one step | Often requires whole-cell systems for cofactor regeneration |

Application in Advanced Flow Chemistry and Automated Synthesis Platforms for Labeled Compounds

The synthesis of isotopically labeled compounds, particularly for applications like positron emission tomography (PET), has benefited significantly from automation. Automated synthesis platforms offer rapid, reproducible, and safe handling of specialized reagents. protheragen.ai These systems can be adapted for the synthesis of ¹³C-labeled compounds like 2-(Chloromethyl)(2-¹³C)oxirane, enabling on-demand production and purification.

Flow chemistry, which involves performing reactions in continuous-flow reactors, is another emerging frontier. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. The integration of in-line analysis tools, like IR spectroscopy, allows for real-time monitoring and optimization of the reaction process. rsc.org For the synthesis of labeled compounds, flow chemistry minimizes the handling of expensive isotopic materials and can be readily automated. The combination of biocatalysis with flow systems, using immobilized enzymes, presents a powerful strategy for the continuous and sustainable production of labeled chiral molecules.

Table 2: Features of Automated Synthesis and Flow Chemistry Platforms

| Feature | Automated Batch Synthesis | Continuous Flow Chemistry |

| Operation Mode | Discrete batches | Continuous stream |

| Scalability | Often requires re-optimization for different scales | Easily scalable by extending operation time |

| Heat & Mass Transfer | Can be limited, leading to hotspots | Excellent, due to high surface-area-to-volume ratio |

| Safety | Larger volumes of hazardous materials | Small reaction volumes enhance safety |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

| Integration | Can be integrated with purification modules | Easily coupled with in-line analysis and purification |

Integration with Operando Spectroscopic Techniques for Real-Time Mechanistic Insights

Understanding reaction mechanisms is crucial for optimizing existing chemical processes and discovering new ones. Operando spectroscopy, the characterization of materials during a catalytic reaction, provides dynamic information about the structure of catalysts and the evolution of reactants, intermediates, and products in real-time. mdpi.com

The ¹³C-label in 2-(Chloromethyl)(2-¹³C)oxirane makes it an ideal substrate for operando Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov ¹³C NMR is highly sensitive to the chemical environment of the carbon atom, allowing researchers to track the transformation of the oxirane ring with high precision. chemistrysteps.com By fitting a small electrochemical cell inside an NMR spectrometer, it is possible to monitor reactions as they occur, identifying transient intermediates and quantifying product formation. nih.govazom.com This technique is powerful for studying complex processes like the ring-opening of the epoxide with different nucleophiles or its polymerization. rsc.org

Combining operando NMR with other techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Raman spectroscopy can provide a more complete mechanistic picture by offering complementary information on vibrational modes and surface-adsorbed species. mdpi.com

Table 3: Operando Spectroscopic Techniques for Studying Labeled Epoxide Reactions

| Technique | Information Provided | Relevance for ¹³C-labeled Epoxides |

| NMR Spectroscopy | Detailed molecular structure, identification of intermediates, quantitative analysis of reaction kinetics. acs.org | The ¹³C label provides a specific, high-resolution signal for tracking the fate of the epoxide carbon. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups, information on bond formation/breaking. | Can monitor the disappearance of the epoxide C-O stretch and the appearance of new functional groups. |

| Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds and solid catalysts. | Useful for studying reactions on catalyst surfaces. |

| Mass Spectrometry (MS) | On-line analysis of volatile products and reaction headspace. | Can be coupled to a reactor to identify and quantify products based on their mass-to-charge ratio. |

Computational Design and Prediction of Novel Reactivity and Applications for Labeled Epoxides

Computational chemistry has become an indispensable tool for predicting molecular properties and reaction outcomes, guiding experimental efforts and accelerating discovery. cmu.edu For 2-(Chloromethyl)(2-¹³C)oxirane, computational methods can provide deep insights into its reactivity and potential applications.

Density Functional Theory (DFT) calculations are widely used to model reaction mechanisms in detail. Studies have already employed DFT to investigate the ring-opening of 2-(chloromethyl)oxirane with various nucleophiles, analyzing transition state geometries and activation energies to predict the most favorable reaction pathways. researchgate.netmdpi.com These models can clarify the regioselectivity of nucleophilic attack and the influence of catalysts or solvent effects. researchgate.netresearchgate.net

Beyond mechanistic studies, Machine Learning (ML) is emerging as a powerful approach for predicting chemical reactivity on a larger scale. youtube.comnih.gov By training ML models on large datasets of known reactions, it is possible to predict the properties and reactivity of new compounds, including epoxides. researchgate.netrsc.org These models can be used to screen virtual libraries of reactants to discover novel transformations of 2-(Chloromethyl)(2-¹³C)oxirane or to design catalysts with enhanced activity and selectivity. This data-driven approach, combined with high-throughput experimentation, promises to rapidly expand the synthetic utility and application space for labeled epoxides. youtube.com

Table 4: Computational Methods for Studying Labeled Epoxides

| Method | Application | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis, calculation of reaction energies. mdpi.com | Detailed understanding of bond breaking/formation, prediction of stereochemistry and regioselectivity. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion, solvent effects, and interactions with large systems (e.g., polymers, enzymes). | Prediction of physical properties of materials derived from the epoxide, understanding enzyme-substrate interactions. nih.gov |

| Machine Learning (ML) | Prediction of reaction outcomes (yield, selectivity), catalyst discovery, property prediction for new materials. cmu.eduyoutube.com | Rapid screening of reaction conditions and substrates, identification of structure-property relationships. rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as the active site of an enzyme. | High-accuracy modeling of enzymatic reactions involving the epoxide. |

Q & A

Q. What analytical challenges arise in quantifying 2-(Chloromethyl)oxirane in polymer matrices?

- Answer: Solid-state NMR or pyrolysis-GC/MS is required to detect unreacted monomers in crosslinked polymers (e.g., formaldehyde-phenol-epichlorohydrin resins). Extraction efficiency must be validated using spiked recovery tests (85–110% range) .

Notes on Methodology and Sources

- Safety Data : Mutagenicity and toxicity classifications are derived from hazard assessments by the National Institute of Environmental Sciences .

- Spectral References : IR and GC-MS protocols are validated by the U.S. National Institute of Standards and Technology (NIST) .

- Stereochemical Synthesis : Enantiomeric resolution methods align with IUPAC guidelines for chiral epoxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.